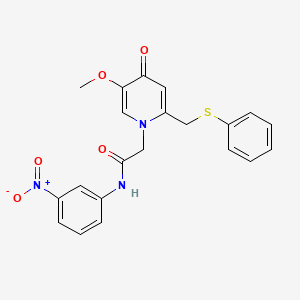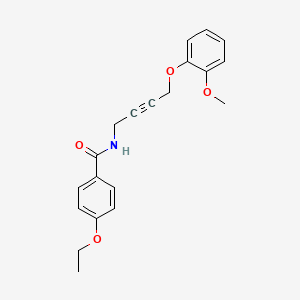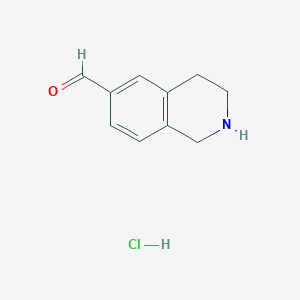
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(1-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dimethylaminopropylamine , which is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine . It’s often used in personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dimethylaminopropylamine, a related compound, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields dimethylaminopropylamine .科学的研究の応用
Amide Formation and Synthesis Techniques
Amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids represents a significant synthetic method, applicable in creating complex amides. This process is crucial for designing compounds with specific functionalities, indicating that derivatives of "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(1-phenylethyl)oxalamide" could be synthesized using similar methodologies for specific applications in medicinal chemistry and materials science (Lei Ju et al., 2011).
Electrochemical and Photophysical Properties
The study of electrochemical and photophysical properties of polymers based on polyfluorene with dimethylamino groups highlights their potential in electronic and photonic applications. This suggests that "this compound" might have intriguing electrochemical or photophysical properties suitable for exploring in the context of electroluminescent devices or as part of polymeric materials for electronic applications (F. Huang et al., 2004).
Interaction with Biological Targets
The synthesis and characterization of compounds with specific amide linkages, and their biological interactions, are crucial in drug development and biochemical research. The exploration of similar compounds' interaction with DNA and bacterial cells opens pathways for developing novel antimicrobial agents or gene delivery systems. This indicates a potential area of application for "this compound" in biomedical research (P. Sobolčiak et al., 2013).
Nonlinear Optical Properties
The synthesis and investigation of compounds for their nonlinear optical properties are vital for developing materials for optical device applications. The ability of certain compounds to switch from saturable absorption to reverse saturable absorption with excitation intensity variation suggests that derivatives of "this compound" could be studied for similar optical properties, potentially contributing to advancements in optical limiters or other photonic devices (K. Rahulan et al., 2014).
Structural Analysis and Molecular Docking
Understanding the crystal structure and engaging in molecular docking studies of similar compounds can inform the design of new pharmaceutical agents by elucidating interaction mechanisms with biological targets. This area of research could be relevant for studying "this compound" in the context of drug design and development, particularly if it shows affinity for specific receptors or enzymes (B. J. Al-Hourani et al., 2016).
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16(18-9-5-4-6-10-18)23-21(26)20(25)22-15-7-8-17-11-13-19(14-12-17)24(2)3/h4-6,9-14,16H,7-8,15H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCONVKGXDWOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)
![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)

![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)


![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
methanone](/img/structure/B2937899.png)

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)

![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)